N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepin core with an ethyl substituent and a sulfonamide functional group. Its molecular formula is C19H22N2O4S. The presence of the oxazepine ring is significant as it plays a crucial role in various biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazepine Ring : The initial step involves cyclization reactions using appropriate precursors.
- Introduction of the Ethyl Group : This can be achieved through alkylation reactions.
- Attachment of the Sulfonamide Moiety : This is often done via nucleophilic substitution methods.
Biological Activity
Research indicates that compounds with similar structures can exhibit a range of biological activities:
1. Anticancer Activity
This compound has shown potential in inducing differentiation in acute myeloid leukemia (AML) cells. Studies have reported that compounds with the oxazepine structure can modulate immune responses through upregulation of CD11b expression in certain cell lines .
2. Trypanocidal Activity
Similar derivatives have been investigated for their efficacy against trypanosomiasis. For instance, compounds based on the tetrahydrobenzo[f][1,4]oxazepine framework have shown promising results in disrupting essential cellular processes in Trypanosoma brucei, leading to cell death .
3. Kinase Inhibition
The unique structure of this compound suggests potential applications as a kinase inhibitor. Kinases are critical in signaling pathways and their inhibition can lead to therapeutic effects in various diseases .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may mimic natural substrates, allowing the compound to inhibit or activate biological pathways effectively.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Similar oxazepine core | Kinase inhibition |
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin) | Benzyl substitution | Potential anticancer activity |
5-[Difluoro(phenyl)methyl]-N-(5-methyl-4-oxo-benzoxazepin) | Difluoro group | Selective kinase inhibition |
Case Studies
Case studies involving this compound have demonstrated its potential efficacy in preclinical models:
- AML Differentiation Studies : In vitro studies indicated that treatment with this compound led to significant differentiation in AML cell lines compared to controls .
- Trypanocidal Efficacy : Compounds derived from the tetrahydrobenzo[f][1,4]oxazepine structure were tested against Trypanosoma brucei, showing IC50 values in the low micromolar range .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-22-11-12-27-19-9-6-16(14-18(19)20(22)23)21-28(24,25)13-10-15-4-7-17(26-2)8-5-15/h4-9,14,21H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVXJZKMBONIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.